1-(2-Bromo-5-methylphenyl)ethanone

Descripción

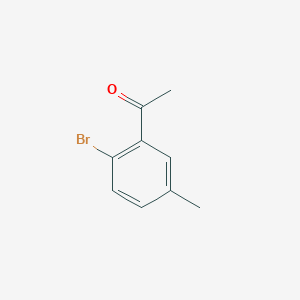

1-(2-Bromo-5-methylphenyl)ethanone is an aromatic ketone characterized by a bromine atom at the ortho position (C2) and a methyl group at the meta position (C5) relative to the acetyl moiety. Its molecular formula is C₉H₉BrO, with a molar mass of 213.07 g/mol (inferred from structurally similar compounds in ). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalytic reactions.

Propiedades

IUPAC Name |

1-(2-bromo-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWZVFXHHVJNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324064 | |

| Record name | 1-(2-bromo-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77344-70-8 | |

| Record name | 1-(2-Bromo-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77344-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405624 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077344708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77344-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromo-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-methylphenyl)ethanone can be synthesized through the bromination of 5-methylacetophenone. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of 1-(2-Bromo-5-methylphenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromo-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of substituted phenyl ethanones.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in creating compounds with specific biological activities. The presence of the bromine substituent allows for selective reactions that can facilitate further functionalization, making it valuable in designing new molecules for research purposes. Common reagents used for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Medicinal Chemistry

Due to its structural characteristics, 1-(2-Bromo-5-methylphenyl)ethanone is significant in medicinal chemistry. Studies suggest that compounds derived from it may interact with various biological systems, potentially influencing enzyme activity or receptor signaling pathways. Investigating these interactions can provide insights into its mechanisms of action and therapeutic potential.

Research indicates that derivatives of 1-(2-Bromo-5-methylphenyl)ethanone exhibit significant biological activity. For instance, studies have shown that related compounds can influence enzyme activity and receptor binding due to their chiral nature. Such interactions are often analyzed through biochemical assays that assess binding affinity and efficacy against specific biological targets.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-(2-Bromo-5-methylphenyl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Chloro-5-methylphenyl)ethanone | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |

| 1-(2-Fluoro-5-methylphenyl)ethanone | Contains fluorine instead of bromine | Fluorine's electronegative nature alters reactivity |

| 1-(2-Iodo-5-methylphenyl)ethanone | Contains iodine instead of bromine | Iodine's larger size may affect steric interactions |

| 1-(4-Bromo-2-methylphenyl)ethanone | Bromination at a different position | Variation in biological activity due to position |

This table illustrates how the substitution pattern influences both chemical reactivity and biological activity compared to other halogenated derivatives.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their functions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of brominated acetophenones significantly influences their physicochemical properties, reactivity, and applications. Below is a comparative analysis of 1-(2-Bromo-5-methylphenyl)ethanone with its analogues:

Substituent Position and Electronic Effects

- 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone (CAS 134365-29-0): Molecular Formula: C₉H₈BrNO₃; Molar Mass: 258.07 g/mol . The nitro group at C5 introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the methyl-substituted analogue. This compound is likely more reactive in nucleophilic aromatic substitution (SNAr) reactions.

- 1-(2-Bromo-5-nitrophenyl)ethanone (CAS 65130-31-6): Molecular Formula: C₈H₆BrNO₃; Molar Mass: 244.04 g/mol . Absence of a methyl group reduces steric hindrance, favoring coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems.

Functional Group Modifications

- 1-(5-Amino-2-bromophenyl)ethanone (CAS 149914-98-7): Molecular Formula: C₈H₈BrNO; Molar Mass: 214.06 g/mol . The amino group at C5 enhances solubility in polar solvents and enables further functionalization (e.g., Schiff base formation for bioactive molecules).

- 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5): Molecular Formula: C₈H₆BrFO₂; Molar Mass: 233.04 g/mol . The hydroxyl group at C2 facilitates hydrogen bonding, increasing crystallinity (m.p. 86–87°C) and antioxidant activity in DPPH assays .

Data Table: Key Physicochemical Properties of Selected Brominated Acetophenones

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| 1-(2-Bromo-5-methylphenyl)ethanone | 32937-55-6 | C₉H₉BrO | 213.07 | Not reported | Methyl enhances steric bulk |

| 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone | 134365-29-0 | C₉H₈BrNO₃ | 258.07 | Not reported | Nitro group increases reactivity |

| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | 126581-65-5 | C₈H₆BrFO₂ | 233.04 | 86–87 | Hydroxyl improves bioactivity |

| 1-(5-Amino-2-bromophenyl)ethanone | 149914-98-7 | C₈H₈BrNO | 214.06 | Not reported | Amino group enables derivatization |

Actividad Biológica

1-(2-Bromo-5-methylphenyl)ethanone, also known as 2-bromo-5-methylacetophenone, is an organic compound with the molecular formula C9H9BrO. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

1-(2-Bromo-5-methylphenyl)ethanone is characterized by:

- Molecular Weight: 215.08 g/mol

- CAS Number: 77344-70-8

- Chemical Structure: Chemical Structure

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1-(2-Bromo-5-methylphenyl)ethanone. In vitro assays have demonstrated its effectiveness against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting its potential use in antifungal treatments .

Anti-inflammatory Properties

Research has shown that 1-(2-Bromo-5-methylphenyl)ethanone possesses anti-inflammatory effects. A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

The reduction in cytokine levels suggests that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Anticancer Activity

The anticancer potential of 1-(2-Bromo-5-methylphenyl)ethanone has been explored using various cancer cell lines. In a study assessing its cytotoxic effects on human breast cancer (MCF-7) cells, the compound exhibited a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The IC50 value was determined to be approximately 25 µM, indicating a potent anticancer effect .

The biological activities of 1-(2-Bromo-5-methylphenyl)ethanone are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways: It is hypothesized that this compound can interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with formulations containing 1-(2-Bromo-5-methylphenyl)ethanone showed a significant reduction in infection symptoms compared to controls.

- Cancer Treatment : In preclinical trials, this compound was tested alongside conventional chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.